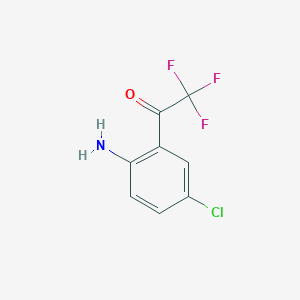

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKSRMDODJGCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450926 | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154598-53-5 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS number

An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore a validated synthetic pathway, and illuminate its pivotal role as a key starting material in the synthesis of significant active pharmaceutical ingredients (APIs). This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone and 4-Chloro-2-trifluoroacetylaniline, is a trifluoromethyl ketone derivative of 4-chloroaniline.[1] The presence of the trifluoromethyl group, an amino moiety, and a chloro-substituted phenyl ring makes it a highly functionalized and reactive molecule for further synthetic elaboration.[2] The trifluoroethanone backbone imparts stability and enhances reactivity, making it a valuable compound in organic synthesis.[2]

Its key properties are summarized in the table below, compiled from authoritative sources.

| Property | Value | Source |

| CAS Number | 154598-53-5 | [1][3] |

| Molecular Formula | C₈H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 223.58 g/mol | [1][3] |

| Appearance | Yellow solid / White to yellow powder or crystals | [2][4] |

| Purity (Typical) | >95% - 97% (by HPLC) | [3] |

| Storage Conditions | +5°C or -20°C Freezer, protected from light | [2][3] |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted trifluoroacetophenones is a common challenge in process chemistry, often requiring careful selection of reagents and reaction conditions to manage the reactivity of the aromatic ring. A prevalent and effective method is the Friedel-Crafts acylation. However, the free amino group on the starting aniline is highly activating and can lead to side reactions or complexation with the Lewis acid catalyst.

Therefore, a robust synthesis strategy involves the protection of the amino group prior to acylation, followed by a deprotection step. This self-validating protocol ensures high regioselectivity and yield.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below. This multi-step process ensures control over each transformation, a hallmark of a reliable synthetic protocol.

Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

-

Step 1: Protection of the Amino Group

-

Rationale: The acetylation of 4-chloroaniline protects the nucleophilic amino group from reacting with the Lewis acid in the subsequent step. It also moderates the activating nature of the substituent, ensuring controlled acylation.

-

Procedure: To a stirred solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride or acetic anhydride at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The resulting N-(4-chlorophenyl)acetamide can be isolated by precipitation or extraction.

-

-

Step 2: Friedel-Crafts Acylation

-

Rationale: This is the key C-C bond-forming step. A strong Lewis acid like aluminum trichloride (AlCl₃) activates the trifluoroacetic anhydride, creating a potent acylium ion electrophile. The acetamido group directs the acylation to the ortho position due to steric and electronic effects.

-

Procedure: Suspend the protected aniline and AlCl₃ in an inert solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0°C and add trifluoroacetic anhydride dropwise. The reaction is typically exothermic and should be controlled carefully. After the addition, the mixture is heated (e.g., to 60-80°C) to drive the reaction to completion.

-

-

Step 3: Deprotection (Hydrolysis)

-

Rationale: The final step is the removal of the acetyl protecting group to reveal the free amino group of the target molecule. Acid-catalyzed hydrolysis is a standard and efficient method for cleaving the amide bond.

-

Procedure: The crude product from Step 2 is treated with an aqueous acid solution (e.g., 10% HCl) and heated to reflux. The progress is monitored until the starting material is fully consumed. After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the final product, which can then be collected by filtration, washed, and dried.

-

Applications in Drug Development

The strategic placement of fluorine in drug candidates is a well-established method for fine-tuning pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[5] this compound is a prime example of a fluorinated intermediate that serves as a cornerstone for complex APIs.

Key Intermediate for Efavirenz

This compound is documented as a crucial intermediate in the synthesis of Efavirenz.[2][3][6] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the reaction of this compound with other reagents to construct the final heterocyclic structure of the drug.

Structural Analogue in Sertraline Synthesis

While not a direct precursor, the core structure of this molecule is highly relevant to the synthesis of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[7][8][9] The synthesis of sertraline involves the condensation of a tetralone intermediate with methylamine.[7][10] The aminophenone structure of our topic compound is analogous to key intermediates used in related pharmaceutical syntheses, highlighting its utility as a versatile building block for various CNS-active agents.

The diagram below illustrates the logical progression from this key intermediate to a final API class.

Caption: Role as a foundational block in API synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The compound is classified with several hazard statements.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]

-

Signal Word: Warning.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Exposure Response:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound (CAS No: 154598-53-5) is more than just a chemical compound; it is an enabling tool for the development of life-saving medicines. Its unique combination of functional groups provides a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, allows researchers and chemists to safely and effectively integrate this key intermediate into their drug discovery and development pipelines, accelerating the path to novel therapeutics.

References

- 1. This compound | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. dev.klivon.com [dev.klivon.com]

- 4. This compound hydrochloride | 173676-59-0 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [lgcstandards.com]

- 7. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 8. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical properties of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Introduction

This compound, with CAS Number 154598-53-5, is a fluorinated aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a trifluoroethanone moiety, a chlorinated aniline ring, and strategically positioned functional groups, makes it a versatile building block for the synthesis of more complex molecules.[2] The trifluoroethanone group imparts stability and enhances reactivity, while the amino and chloro groups on the phenyl ring provide sites for further functionalization.[2]

This compound is notably recognized as a key intermediate in the synthesis of Efavirenz, an antiretroviral medication used to treat HIV/AIDS.[3] Understanding its fundamental physicochemical properties is therefore paramount for researchers and drug development professionals to ensure consistent reaction outcomes, develop stable formulations, and implement safe handling procedures.

This technical guide provides a comprehensive overview of the core , grounded in available experimental and predicted data. It is designed to offer field-proven insights for scientists in research and development.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The compound is systematically named this compound according to IUPAC nomenclature.[1]

The structural formula, depicted below, reveals a benzene ring substituted with four different groups: an amino group (-NH₂), a chlorine atom (-Cl), a hydrogen atom, and a trifluoroacetyl group (-C(O)CF₃). The relative positions of these substituents are critical to the molecule's reactivity and overall properties.

References

Spectroscopic Unveiling of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide for Researchers

Introduction: The Significance of a Key Intermediate

In the landscape of pharmaceutical development, particularly in the synthesis of antiviral agents, the precise characterization of intermediates is paramount. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz, presents a unique spectroscopic profile.[1][2] Its structure, featuring an aminophenyl ring substituted with a chlorine atom and an electron-withdrawing trifluoroethanone group, gives rise to distinct signatures in various spectroscopic analyses. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR: Mapping the Aromatic and Amine Protons

The ¹H NMR spectrum provides crucial information about the protons in the molecule. The aromatic region is of particular interest, revealing the substitution pattern of the phenyl ring.

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR analysis.

Data Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.66-7.75 | m | - | 1H | Aromatic H |

| 7.33 | dd | 9.0, 2.4 | 1H | Aromatic H |

| 6.70 | d | 8.9 | 1H | Aromatic H |

| 6.47 | bs | - | 2H | -NH₂ |

-

The aromatic protons appear as distinct multiplets due to their coupling with each other. The downfield shift of these protons is influenced by the electron-withdrawing nature of the trifluoroethanone group and the chlorine atom.

-

The broad singlet at 6.47 ppm, integrating to two protons, is characteristic of the primary amine group (-NH₂). The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O | The carbonyl carbon is significantly deshielded. |

| ~150 | C-NH₂ | The carbon attached to the amino group is deshielded. |

| ~135 | C-Cl | The carbon bearing the chlorine atom is deshielded. |

| 115-130 | Aromatic C-H | Aromatic carbons will appear in this typical range. |

| ~118 (q) | CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~120 | C-C=O | The carbon atom of the aromatic ring attached to the carbonyl group. |

The quartet splitting of the CF₃ carbon is a key diagnostic feature in the ¹³C NMR spectrum.

¹⁹F NMR: A Unique Signature of the Trifluoromethyl Group

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly valuable technique.

Experimental Protocol:

A sample is prepared in a suitable deuterated solvent and the ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe, typically referenced to an external standard like CFCl₃.

Data Interpretation:

The ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift of this singlet will be characteristic of a trifluoromethyl group attached to a carbonyl. This provides unambiguous confirmation of the presence and electronic environment of the -CF₃ moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

References

solubility of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1][2] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and ensuring high yield and purity in synthetic processes. This document outlines the core physicochemical properties influencing solubility, presents available qualitative data, and provides a robust, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. Furthermore, it details analytical quantification via UV-Vis Spectroscopy and HPLC, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction

This compound is a cornerstone building block in pharmaceutical synthesis.[1] Its journey from a reactant to a final active pharmaceutical ingredient (API) like Efavirenz involves multiple steps where it must be dissolved, reacted, and crystallized.[3][4] Inefficient dissolution can lead to sluggish or incomplete reactions, while poor solubility in crystallization solvents can result in low recovery and compromised purity. Therefore, a thorough understanding of its solubility profile in various organic solvents is not merely academic; it is a fundamental requirement for rational process development and scale-up. This guide provides both the theoretical framework and the practical methodology for researchers and drug development professionals to accurately characterize and leverage the solubility of this vital intermediate.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by its molecular structure and the intermolecular forces it can establish with the solvent molecules. The structure of this compound presents several key features that dictate its behavior.

-

Aromatic Ring: The chlorophenyl group provides a nonpolar, hydrophobic region.

-

Amino Group (-NH2): This primary amine can act as a hydrogen bond donor.

-

Trifluoroethanone Group (-C(O)CF3): The ketone's carbonyl group is a hydrogen bond acceptor, while the highly electronegative fluorine atoms create a strong dipole and increase the molecule's overall polarity.

The presence of both hydrogen bond donors/acceptors and a nonpolar aromatic surface gives the molecule a mixed polarity. Its solubility will be highest in solvents that can effectively interact with these different functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO | [1][5] |

| Molecular Weight | 223.58 g/mol | [5] |

| Appearance | Yellow solid/powder | [1] |

| pKa (Predicted) | -0.92 ± 0.10 | [1][6] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Complexity | 231 | [1][5] |

The predicted pKa suggests the amino group is very weakly basic, meaning pH adjustments in aqueous media would have a limited effect, but in organic synthesis, its hydrogen-bonding capability remains significant.

Caption: Intermolecular forces governing solubility.

Solubility Profile: A Practical Overview

Qualitative data provides a foundational screening tool for solvent selection in synthesis and purification processes.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Rationale for Interaction |

| Chloroform (CHCl₃) | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Ethyl Acetate (EtOAc) | Soluble | [6] |

| Methanol (MeOH) | Soluble | [6] |

| Water | Practically Insoluble | [7] |

While this qualitative information is useful, quantitative data is essential for precise process control, such as determining the exact volume of solvent needed for recrystallization to maximize yield without premature precipitation.

Gold-Standard Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The Shake-Flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[8][9] The protocol described below is a self-validating system designed for high accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve phase equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured analytically.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Detailed Experimental Protocol

-

Preparation: a. Add an excess amount of this compound to a series of glass vials. "Excess" is critical; enough solid should be added to ensure a visible slurry remains at the end of the experiment, confirming saturation.[8] b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker bath (e.g., 25°C ± 0.5°C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours. The goal is to ensure thermodynamic equilibrium is reached.[10] For novel systems, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least one hour to allow solid particles to settle.[8] b. Causality: This step prevents premature clogging of the filter. c. Carefully draw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.45 µm PTFE) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Analysis: a. Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to fall within the linear range of the analytical calibration curve. b. Analyze the diluted sample using a pre-validated analytical method (UV-Vis or HPLC, see Section 5.0).

Analytical Quantification of Solute Concentration

The choice of analytical technique is crucial for accuracy. While UV-Vis spectroscopy is rapid, HPLC offers superior specificity and is the preferred method when interferences are possible.

Method 1: UV-Vis Spectroscopy

-

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.[11] This method is fast and suitable for high-throughput screening.[12]

-

Protocol:

-

Determine the wavelength of maximum absorbance (λ_max) for the compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted filtrate and determine its concentration using the calibration curve.

-

-

Trustworthiness: This method is reliable only if the compound is pure and no other components in the solution absorb at the chosen wavelength.[11] The linearity of the calibration curve must be established (R² > 0.995).

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC physically separates the compound of interest from potential impurities or degradants before quantification, providing a highly accurate and specific measurement.

-

Protocol:

-

Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column with a suitable mobile phase of acetonitrile/water).

-

Prepare and run a series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted filtrate and integrate the peak area corresponding to the compound.

-

Calculate the concentration from the calibration curve.

-

-

Expertise: HPLC is the authoritative choice as it validates sample integrity. A peak purity analysis (e.g., using a photodiode array detector) can confirm that the measured peak corresponds solely to the target compound.

Caption: Decision workflow for analytical method selection.

Conclusion

The solubility of this compound is a multi-faceted property dictated by its unique molecular structure. While qualitative data indicates good solubility in common polar aprotic and protic organic solvents like DCM, ethyl acetate, and methanol, precise process control necessitates quantitative measurement. The detailed shake-flask protocol and subsequent HPLC analysis provided in this guide represent a robust, self-validating framework for obtaining high-quality, reliable solubility data. Adherence to these principles will empower researchers and process chemists to make informed decisions, leading to the development of more efficient, reproducible, and scalable synthetic routes for Efavirenz and other related APIs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 154598-53-5 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Efavirenz, L-743725((+)-enantiomer), DMP-266, L-741211(racemate), L-743726, Stocrin, Sustiva-药物合成数据库 [drugfuture.com]

- 5. This compound | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 154598-53-5 [m.chemicalbook.com]

- 7. cdn.who.int [cdn.who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of pharmacologically significant compounds such as the non-nucleoside reverse transcriptase inhibitor, Efavirenz. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the solid-state conformation determined by single-crystal X-ray diffraction, details a robust synthetic protocol, and discusses the compound's spectroscopic characteristics and potential for further derivatization.

Introduction

This compound, also known as 4-chloro-2-(trifluoroacetyl)aniline, is a substituted acetophenone with the chemical formula C₈H₅ClF₃NO.[1][2] Its molecular structure is characterized by a trifluoroacetyl group and an amino group positioned ortho to each other on a 4-chlorinated benzene ring.[3] This unique arrangement of functional groups, particularly the electron-withdrawing trifluoroacetyl moiety and the nucleophilic amino group, makes it a versatile building block in organic synthesis.[3] Its primary significance lies in its role as a crucial precursor for the synthesis of Efavirenz, a widely used antiretroviral medication.[4] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for optimizing reaction conditions, designing novel analogs, and exploring its broader potential in medicinal chemistry.

Molecular Structure and Solid-State Conformation

The definitive three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1941290, provides invaluable insights into its molecular geometry and intermolecular interactions.

The crystal structure reveals a largely planar conformation of the molecule. The trifluoroacetyl group is nearly coplanar with the phenyl ring, a conformation likely stabilized by the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen. This intramolecular interaction creates a six-membered pseudo-ring, which contributes to the rigidity of the molecule in the solid state.

The bond lengths and angles within the molecule are largely within the expected ranges for similar substituted acetophenones. The carbon-fluorine bonds of the trifluoromethyl group are, as expected, short and strong. The crystal packing is characterized by intermolecular hydrogen bonds involving the second hydrogen atom of the amino group and the carbonyl oxygen of an adjacent molecule, leading to the formation of hydrogen-bonded chains within the crystal lattice.

Below is a summary of key crystallographic data:

| Parameter | Value |

| Chemical Formula | C₈H₅ClF₃NO |

| CCDC Deposition Number | 1941290 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 12.7307 |

| b (Å) | 9.0363 |

| c (Å) | 7.4742 |

| β (°) | 100.924 |

Note: The detailed bond lengths, bond angles, and torsion angles can be obtained from the full crystallographic information file (CIF) corresponding to CCDC 1941290.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound, particularly as its hydrochloride salt, is well-documented.[5][6] The following protocol is a robust method for its preparation, which involves a multi-step sequence starting from p-chloroaniline. The final step describes the liberation of the free base from its hydrochloride salt.

Caption: Workflow for the synthesis of this compound.

Experimental Procedure:

Step 1: Synthesis of 4-Chloro-N-pivaloyl aniline

-

To a solution of p-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work up the reaction by washing with water, dilute acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-N-pivaloyl aniline.

Step 2: Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide

-

Dissolve 4-chloro-N-pivaloyl aniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add n-butyllithium dropwise to deprotonate the position ortho to the pivalamido group.

-

After stirring for a period at low temperature, add ethyl trifluoroacetate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

-

Dissolve the N-(4-chloro-2-trifluoroacetylphenyl)pivalamide in a mixture of an alcohol (e.g., methanol) and concentrated hydrochloric acid.[1]

-

Heat the mixture to reflux for several hours to effect the deprotection of the pivaloyl group.

-

Cool the reaction mixture, which should result in the precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry to obtain 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.[1]

Step 4: Preparation of this compound (Free Base)

-

Dissolve the hydrochloride salt in water.

-

Slowly add a mild aqueous base, such as sodium bicarbonate solution, with stirring until the pH is neutral to slightly basic.

-

The free base will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

Spectroscopic Characterization

While detailed experimental spectra for the free base are not widely available in peer-reviewed literature, the structural features of this compound suggest key spectroscopic signatures.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amino protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the chloro, amino, and trifluoroacetyl substituents. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the ketone will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule.[7] It is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the trifluoroacetyl group.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹). A strong carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be prominent, typically appearing as strong absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.58 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Potential Applications and Future Directions

The primary established application of this compound is as a key intermediate in the synthesis of Efavirenz. However, its rich chemical functionality suggests potential for the development of a broader range of biologically active molecules. The class of 2'-aminoacetophenones is known to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The presence of the trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates. The amino and ketone functionalities provide reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. Future research could explore the synthesis of novel heterocyclic compounds, Schiff bases, and other derivatives from this versatile starting material and evaluate their therapeutic potential.

Conclusion

References

- 1. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 2. This compound | C8H5ClF3NO | CID 10987882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound [lgcstandards.com]

- 5. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 6. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. biophysics.org [biophysics.org]

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone material safety data sheet (MSDS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key chemical intermediate in pharmaceutical synthesis. The information presented herein is intended to support laboratory safety, inform experimental design, and highlight its applications in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic ketone. The presence of an amino group, a chloro substituent, and a trifluoromethyl moiety makes it a versatile building block in organic synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 154598-53-5 | [2] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-2-trifluoroacetylaniline, 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | [2] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 95-97 °C | |

| Boiling Point | 282.279 °C at 760 mmHg | |

| Storage Temperature | Room temperature; -20°C for long-term storage | [3] |

Section 2: Hazard Identification and Safety Precautions

The hydrochloride salt of this compound is classified as a warning-level hazard.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is recommended.

Section 3: First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For long-term storage, a temperature of -20°C is recommended.[3]

Disposal:

-

Dispose of waste and residues in accordance with local, state, and federal regulations. This material may be disposed of by incineration or in a licensed chemical waste disposal facility.

Section 5: Firefighting Measures and Accidental Release

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 2).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Section 6: Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Section 7: Applications in Drug Development

This compound is a crucial intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which is used in the treatment of HIV/AIDS.

The unique structural features of this molecule, particularly the trifluoromethyl group, are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The 2-aminoacetophenone core is a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4]

Below is a diagram illustrating the role of this compound in a generalized synthetic pathway.

Caption: Synthetic pathway overview.

Section 8: Experimental Protocols

The following is a generalized, illustrative protocol for the synthesis of this compound. Note: This is a conceptual workflow and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: N-acylation of 4-chloroaniline

-

In a reaction vessel under an inert atmosphere, dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C.

-

Slowly add trifluoroacetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Fries Rearrangement

-

To the crude N-acylated product from Step 1, add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Heat the mixture to promote the rearrangement. The reaction temperature and time will need to be optimized.

-

Monitor the formation of the desired product by TLC or HPLC.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Illustrative synthesis workflow.

References

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Introduction: In the landscape of modern medicinal chemistry, the synthesis of complex pharmaceutical agents often relies on the availability of versatile and highly functionalized intermediates. 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a substituted acetophenone, stands as a pivotal example of such a building block. Its significance is inextricably linked to the development of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this crucial intermediate, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery: A Tale of Antiviral Innovation

The history of this compound is not one of isolated discovery but rather a narrative embedded within the urgent search for effective HIV therapies in the late 20th century. Its emergence is a direct consequence of the extensive research and development efforts that led to the discovery of Efavirenz by DuPont Pharmaceuticals.

The initial synthesis and disclosure of this compound appear in patents filed in the mid-1990s concerning the development of a new class of benzoxazinones as HIV reverse transcriptase inhibitors. While a specific "eureka" moment for the intermediate itself is not chronicled, its creation was a rational step in the molecular architecture of what would become Efavirenz. The trifluoroacetyl group and the substituted aniline are key pharmacophoric elements, and their combination in this intermediate provided an efficient pathway to the final drug substance.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is paramount for its use in pharmaceutical synthesis, ensuring purity and identity.

| Property | Value | Source |

| CAS Number | 154598-53-5 | [1] |

| Molecular Formula | C₈H₅ClF₃NO | [2] |

| Molecular Weight | 223.58 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Storage Temperature | -20°C Freezer | [3] |

While detailed spectroscopic data is often proprietary, a crystallographic study of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one has been published, providing definitive structural confirmation.[4] The availability of comprehensive analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is crucial for lot-to-lot consistency in a GMP environment. Commercial suppliers of this intermediate typically provide a detailed Certificate of Analysis with this information.[5]

Synthetic Pathways: A Strategic Approach to a Key Intermediate

The synthesis of this compound has been approached through several strategic routes, primarily focusing on efficiency, scalability, and purity. The most common methods originate from readily available starting materials, such as p-chloroaniline.

Method 1: Multi-step Synthesis from p-Chloroaniline

One of the well-documented synthetic routes involves a multi-step process starting with the acylation of p-chloroaniline to protect the amino group, followed by a trifluoroacetylation and subsequent deprotection.

Experimental Protocol:

-

Protection of the Amino Group: p-Chloroaniline is reacted with an acylating agent (e.g., pivaloyl chloride) to form the corresponding amide. This step is crucial to direct the subsequent trifluoroacetylation to the desired ortho position and to prevent side reactions.

-

Trifluoroacetylation: The protected aniline derivative is then subjected to trifluoroacetylation. A common method involves reaction with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium. This step introduces the key trifluoroacetyl group.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently protonates the aniline to form the hydrochloride salt, often isolated as a hydrate. This acidic workup facilitates purification and enhances the stability of the final compound.

This synthetic approach is advantageous for its control over regioselectivity and the ability to produce a high-purity product.

Logical Relationship Diagram: Multi-step Synthesis

References

Unlocking the Potential of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential research applications for the versatile building block, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 154598-53-5). Possessing a unique combination of a reactive o-aminoaryl ketone, a metabolically robust trifluoromethyl group, and a strategically placed chlorine atom, this compound represents a rich scaffold for innovation in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to provide a strategic roadmap for researchers, grounded in established chemical principles and forward-looking applications. We will delve into high-potential research avenues, complete with detailed synthetic protocols, mechanistic insights, and data-driven rationales to guide your experimental design.

Core Compound Analysis: A Strategic Overview

This compound is a yellow solid with a molecular weight of 223.58 g/mol .[1] Its structure is notable for three key features that drive its synthetic versatility and potential applications: the 2-aminoaryl ketone moiety, the trifluoromethyl group, and the chlorine substituent on the aromatic ring.

The 2-aminoaryl ketone functionality is a classical precursor for a wide array of heterocyclic ring systems. The presence of the amine and ketone groups in an ortho relationship facilitates cyclocondensation reactions, providing access to privileged scaffolds in medicinal chemistry.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[2] The CF3 group's resistance to oxidative metabolism by cytochrome P450 enzymes can lead to improved pharmacokinetic profiles.[2]

The chlorine atom at the 5-position of the phenyl ring offers an additional point for modification and can influence the electronic properties of the entire molecule, potentially impacting its biological activity and reactivity.

Medicinal Chemistry: High-Potential Research Areas

The primary and most immediate research opportunities for this compound lie in the discovery of novel therapeutic agents.

Antiretroviral Drug Discovery: Beyond Efavirenz

This compound is a known key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[3] This established role provides a strong foundation for exploring the synthesis of novel NNRTI analogues. The core benzoxazinone structure of Efavirenz is formed by cyclization of the amino alcohol derived from our title compound.[4]

Research Directive: Synthesize a library of Efavirenz analogues by modifying the cyclizing agent or by performing reactions on the aniline nitrogen prior to cyclization. The goal is to develop compounds with improved resistance profiles, reduced CNS side effects, or enhanced potency against mutant HIV strains.

Experimental Protocol: Synthesis of a Benzoxazinone Core

This protocol outlines a general procedure for the cyclization step to form the benzoxazinone ring system, a key feature of Efavirenz.

Materials:

-

(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (the amino alcohol precursor)

-

Triphosgene

-

Potassium bicarbonate

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve the amino alcohol precursor (1 equivalent) in dichloromethane at 20-25°C.

-

Cool the reaction mixture to 10°C.

-

Add an aqueous solution of potassium bicarbonate (1.5 equivalents).

-

Add a solution of triphosgene (0.7 equivalents) in dichloromethane dropwise over 45-75 minutes, maintaining the temperature between 10-25°C.

-

Stir the reaction mixture for 60 minutes at 25-30°C.

-

Quench the reaction with methanol.

-

Proceed with aqueous workup and recrystallization to isolate the benzoxazinone product.[1]

Synthesis of Quinolines: A Gateway to Diverse Bioactivities

The Friedländer annulation is a powerful and straightforward method for the synthesis of quinolines from 2-aminoaryl ketones.[4][5] Quinolines are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8] The incorporation of a trifluoromethyl group into the quinoline scaffold is of particular interest, as these derivatives have shown promise as antiepileptic and analgesic agents that act as sodium channel blockers.[2][9]

Research Directive: Utilize this compound in the Friedländer synthesis with a variety of α-methylene carbonyl compounds to generate a library of novel trifluoromethyl-substituted quinolines. Screen these compounds for anticonvulsant, analgesic, and anticancer activities.

Experimental Protocol: Visible-Light-Driven Friedländer Synthesis of a Trifluoromethyl Quinoline

This protocol details a modern, environmentally friendly approach to the Friedländer synthesis.

Materials:

-

This compound (1 mmol)

-

α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.5 mmol)

-

Fluorescein (0.5 mol%)

-

Ethanol (3 mL)

-

12W White LED light source

Procedure:

-

Combine this compound, the α-methylene carbonyl compound, and fluorescein in ethanol in a suitable reaction vessel.

-

Stir the mixture at room temperature under irradiation with a 12W white LED.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash with water.

-

Recrystallize the crude solid from ethanol to yield the pure quinoline product.[10]

DOT Diagram: Friedländer Synthesis Workflow

Caption: Workflow for the visible-light-driven Friedländer synthesis.

Benzodiazepine Scaffolds: Targeting the Central Nervous System

Benzodiazepines are a well-established class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[11] The classical synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone. While our title compound is not a diamine, its amino group can be readily modified to incorporate a second nitrogen atom, or it can be used to synthesize 1,4-benzodiazepine derivatives. The presence of the trifluoromethyl group could lead to novel benzodiazepines with altered potency and pharmacokinetic profiles. Furthermore, some substituted triazolo[4,3-a][2][6]benzodiazepines have demonstrated promising anticancer activity.[11]

Research Directive: Develop synthetic routes to novel trifluoromethyl-substituted benzodiazepines. This could involve, for example, the reduction of a nitro group introduced at the 2-position of a precursor, followed by condensation with a ketone. Alternatively, explore multi-step syntheses to construct 1,4-benzodiazepine ring systems. The resulting compounds should be screened for CNS activity and anticancer properties.

Materials Science: Exploring Novel Polymers

The unique electronic and structural features of this compound also make it an intriguing candidate for the synthesis of advanced materials.

High-Performance Fluorinated Polyamides

Aromatic polyamides are known for their excellent thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into the polymer backbone can enhance solubility, optical transparency, and thermal stability, while also lowering the refractive index.[12] The amino group of our title compound provides a handle for polymerization with dicarboxylic acids or their derivatives to form polyamides.

Research Directive: Synthesize a series of novel fluorinated polyamides by reacting this compound with various aromatic and aliphatic diacyl chlorides. The resulting polymers should be characterized for their thermal properties (glass transition temperature, thermal decomposition temperature), solubility in organic solvents, and optical properties (transparency, refractive index). The ketone functionality could also be used for post-polymerization modification or as a site for cross-linking.

DOT Diagram: Polyamide Synthesis and Characterization

Caption: Synthesis and characterization workflow for fluorinated polyamides.

Safety and Handling

While a comprehensive toxicological profile is not available, GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a compound of significant untapped potential. Its strategic combination of reactive functional groups and fluorine substitution makes it a valuable starting point for the development of novel pharmaceuticals and advanced materials. This guide has outlined several promising research avenues, complete with the rationale and experimental frameworks to initiate these investigations. It is our hope that this document will serve as a catalyst for new discoveries and innovations based on this versatile chemical scaffold.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 154598-53-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Different biological activities of quinoline [wisdomlib.org]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 10. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. mdpi.com [mdpi.com]

The Crucial Scaffolds: A Technical Guide to the Key Intermediates in the Synthesis of Efavirenz

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a cornerstone in the treatment of HIV-1 infection, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a pivotal role in combination antiretroviral therapy.[1] Its unique chemical architecture, characterized by a trifluoromethyl-bearing quaternary stereocenter and a cyclopropylacetylene moiety, presents significant synthetic challenges. The industrial production of Efavirenz hinges on the efficient and stereocontrolled synthesis of several key intermediates. This guide provides an in-depth technical exploration of these critical molecules, elucidating the evolution of their synthetic strategies and the chemical reasoning that underpins these methodologies.

The Central Precursor: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

The immediate precursor to Efavirenz is the chiral tertiary amino alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[2][3] The entire synthetic endeavor converges on the successful, enantiomerically pure construction of this molecule. Its formation involves the creation of the challenging trifluoromethylated quaternary stereocenter.

The Key Transformation: Enantioselective Alkynylation

The synthesis of the chiral amino alcohol is achieved through the enantioselective addition of a cyclopropylacetylide nucleophile to an electrophilic ketone precursor, 4-chloro-2-(trifluoroacetyl)aniline.[2] The success of this step is paramount as it dictates the final enantiopurity of the Efavirenz active pharmaceutical ingredient (API).

The Merck process, a landmark in the large-scale synthesis of Efavirenz, employs a chiral zinc acetylide, generated in situ. This approach utilizes a chiral ligand to induce facial selectivity in the addition to the ketone.[2]

Diagram of the Enantioselective Alkynylation:

Caption: Enantioselective addition of a chiral zinc cyclopropylacetylide to the ketone precursor.

The causality behind this experimental choice lies in the ability of the chiral ligand to form a well-defined transition state with the zinc acetylide and the ketone, effectively blocking one face of the carbonyl group from attack, leading to a high degree of enantioselectivity.

The Electrophilic Partner: 4-Chloro-2-(trifluoroacetyl)aniline

The ketone, 4-chloro-2-(trifluoroacetyl)aniline, is another pivotal intermediate. Its synthesis begins with a readily available starting material, 4-chloroaniline. A common industrial route involves a three-step process:

-

Protection of the Aniline: The amino group of 4-chloroaniline is first protected to prevent side reactions in the subsequent Friedel-Crafts acylation. Pivaloyl chloride is often used for this purpose, forming an amide.[2]

-

Friedel-Crafts Acylation: The protected aniline then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with a trifluoroacetylating agent to introduce the trifluoroacetyl group at the ortho position.[4]

-

Deprotection: The protecting group is subsequently removed under acidic conditions to yield 4-chloro-2-(trifluoroacetyl)aniline, often isolated as its hydrochloride salt.[4][5]

Diagram of 4-Chloro-2-(trifluoroacetyl)aniline Synthesis:

Caption: Synthetic pathway to the key ketone intermediate.

The Nucleophilic Fragment: Cyclopropylacetylene (CPA)

Cyclopropylacetylene is a critical, and historically expensive, raw material in the synthesis of Efavirenz.[6] Its strained three-membered ring coupled with the acetylene moiety makes it a unique building block. The development of cost-effective and safe industrial-scale production of CPA has been a significant focus.

Evolution of Cyclopropylacetylene Synthesis

Early lab-scale syntheses often relied on the cyclization of 5-chloro-1-pentyne using hazardous organolithium reagents like n-butyllithium.[6] These methods, while effective, are not amenable to large-scale production due to safety concerns and often moderate yields.

More recent and industrially viable routes start from the inexpensive and readily available cyclopropane carboxaldehyde. A notable process involves:

-

Condensation: Reaction of cyclopropane carboxaldehyde with malonic acid to form 3-cyclopropylacrylic acid.[7]

-

Halogenation and Dehydrohalogenation: Subsequent halogenation and double dehydrohalogenation to yield cyclopropylacetylene.[7]

Another approach involves the dichlorination of cyclopropyl methyl ketone followed by a double dehydrohalogenation.[8]

Diagram of an Industrial Synthesis of Cyclopropylacetylene:

Caption: An industrial route to Cyclopropylacetylene from Cyclopropane Carboxaldehyde.

The Final Transformation: Cyclization to Efavirenz

The final step in the synthesis is the cyclization of the chiral amino alcohol to form the benzoxazinone ring of Efavirenz. This transformation requires a carbonyl-delivering agent.

Historically, hazardous reagents such as phosgene or its derivatives were used.[9] However, in the pursuit of greener and safer manufacturing processes, alternative cyclizing agents have been developed and implemented. These include:

-

1,1'-Carbonyldiimidazole (CDI): A safer alternative to phosgene, though it can be costly.[10]

-

Diphenylcarbonate: A clean and plant-feasible reagent.[10]

-

Urea: An innovative, cost-effective, and non-hazardous option that has been successfully employed for the cyclization.[9]

Diagram of the Cyclization Step:

Caption: The final cyclization step to form Efavirenz.

Comparative Data of Synthetic Routes

| Synthetic Step | Route/Reagent | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Enantioselective Alkynylation | Merck Process (Chiral Zinc Acetylide) | High | >99% | [2] |

| Cyclization | Urea | 85% | Not Applicable | |

| Cyclization | Diphenylcarbonate | 90-98% | Not Applicable | [10] |

| Overall Synthesis | Original 1998 Synthesis | 62% | >99% | [6] |

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride[4]

-

Protection: 4-chloroaniline is reacted with pivaloyl chloride in a suitable solvent such as toluene to form N-(4-chlorophenyl)-2,2-dimethylpropanamide.

-

Friedel-Crafts Acylation: The protected aniline is dissolved in an organic solvent and added dropwise to a mixture of a Lewis acid (e.g., aluminum trichloride) and trifluoroacetyl chloride in an organic solvent. The reaction is typically carried out at a controlled temperature.

-

Hydrolysis and Salt Formation: The resulting acylated intermediate is hydrolyzed under acidic conditions to remove the pivaloyl protecting group, yielding 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.

Enantioselective Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol[2]

-

Formation of the Chiral Reagent: A solution of diethylzinc in hexane is added to a solution of trifluoroethanol and (1R, 2S)-N-pyrrolidinyl norephedrine in THF at a low temperature (e.g., 0°C).

-

Formation of the Zinc Acetylide: In a separate flask, a solution of n-butylmagnesium chloride is added to cyclopropylacetylene at low temperature to form chloromagnesium cyclopropyl acetylide. This is then transferred to the chiral zinc reagent solution.

-

Addition to the Ketone: The ketoaniline, 4-chloro-2-(trifluoroacetyl)aniline, is added to the reaction mixture, which is then stirred at a controlled low temperature (e.g., below -50°C).

-

Workup: The reaction is quenched, and the product is isolated and purified.

Cyclization to Efavirenz using Urea[11]

-

A solution of (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoroethyl)benzene methanol and urea in toluene is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and water is added.

-

The product is extracted with toluene, and the organic layers are concentrated.

-

The crude product is purified by recrystallization to yield Efavirenz.

Conclusion

The synthesis of Efavirenz is a testament to the ingenuity of process chemistry. The identification and efficient synthesis of its key intermediates – cyclopropylacetylene, 4-chloro-2-(trifluoroacetyl)aniline, and the chiral amino alcohol – have been critical to its successful commercialization. The evolution of the synthetic routes towards safer, more cost-effective, and environmentally benign processes showcases the continuous drive for innovation in pharmaceutical manufacturing. Understanding the chemistry behind the formation of these intermediates provides valuable insights for researchers and professionals in the field of drug development.

References

- 1. CN105985223A - Preparation method for cyclopropyl acetylene - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. chembk.com [chembk.com]

- 4. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]

- 5. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]

- 6. firescholars.seu.edu [firescholars.seu.edu]

- 7. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 8. Cyclopropylacetylene | 6746-94-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Pharmaceuticals

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, identified by CAS number 154598-53-5, is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry. Its trifluoromethyl group and strategically positioned amino and chloro substituents make it a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The trifluoromethyl moiety is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of this compound, including a comparative analysis of commercial suppliers, detailed technical specifications, quality control methodologies, and a comprehensive examination of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the procurement, analysis, and application of this critical chemical intermediate.

The Significance of this compound in Drug Discovery

The primary significance of this compound lies in its role as a key starting material in the synthesis of Efavirenz[1]. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone of antiretroviral therapy for the treatment of HIV-1 infection[2]. The structural integrity and purity of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final drug product.

The presence of the trifluoroacetyl group is crucial for the subsequent cyclization step in the Efavirenz synthesis, while the amino and chloro groups on the phenyl ring are essential for the formation of the benzoxazine core of the drug molecule. The demand for Efavirenz has driven the development of robust and scalable synthetic routes for this compound, making it a commercially accessible and well-characterized compound.

Commercial Suppliers: A Comparative Analysis

A multitude of chemical suppliers offer this compound, often under different CAS numbers for the free base (154598-53-5) and its hydrochloride salt (173676-59-0). When selecting a supplier, researchers should consider factors such as purity, available quantities, documentation (Certificate of Analysis, SDS), and any quality certifications.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Product Name | CAS Number | Purity | Available Pack Sizes |

| Sigma-Aldrich | This compound hydrochloride | 173676-59-0 | 95% | Inquire |

| LGC Standards | This compound | 154598-53-5 | High-quality reference standard | 25 mg |

| Klivon | This compound | 154598-53-5 | >95% or >97% (HPLC) | Inquire |

| BLDpharm | This compound hydrochloride | 173676-59-0 | 97% | 10g, 25g, 500g |

| Crysdot | This compound | 154598-53-5 | 95+% | 5g, 10g |

| Fisher Scientific | This compound, Mikromol™ | - | Reference Standard | 25 mg |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Technical Specifications and Quality Control

Ensuring the quality of this compound is a critical step in any research or drug development workflow. This section outlines the key technical specifications and provides detailed protocols for its analysis.

Typical Specifications:

-

Appearance: White to yellow or light brown crystalline powder or solid[1].

-

Molecular Formula: C₈H₅ClF₃NO

-

Molecular Weight: 223.58 g/mol

-

Melting Point: 92-94 °C

-

Purity (HPLC): ≥95%, with higher purity grades available.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Some suppliers recommend storage at +5°C or in a freezer at -20°C for long-term stability.

Experimental Protocols for Quality Control

The following is a representative HPLC method for determining the purity of this compound. This protocol is based on methods used for analyzing similar aromatic ketones and should be validated for specific laboratory conditions.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | A standard HPLC system with a UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation of impurities) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Procedure:

-